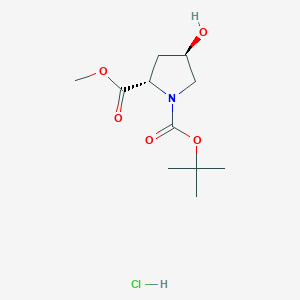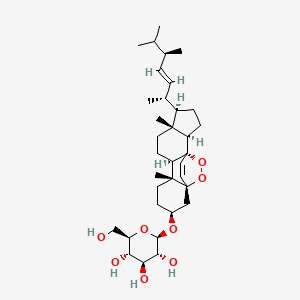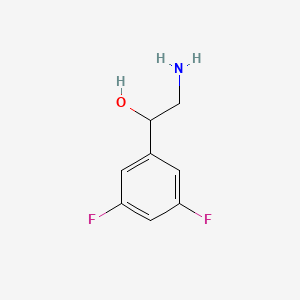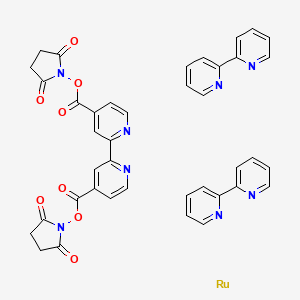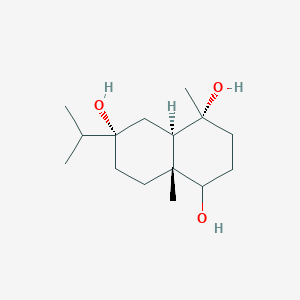
(4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol (IPDM-TR) is a compound that has recently been studied for its potential applications in the field of scientific research. IPDM-TR is a member of the decahydronaphthalene family of compounds, which are characterized by their unique structure and reactivity. IPDM-TR has been studied for its ability to act as a catalyst in various reactions, as well as its ability to act as an inhibitor of certain enzymes. IPDM-TR has also been studied for its potential to act as a drug target in the treatment of certain diseases.
科学的研究の応用
Anticancer Activity of Artemisinin-Derived Trioxanes
Research reviews the therapeutic potential of anticancer trioxanes derived from the antimalarial artemisinin, highlighting their selective and potent anticancer activity even at low nanomolar concentrations. These findings underscore the opportunity for developing new anticancer drug candidates based on trioxane structures (Posner et al., 2006).
Forest Volatile Organic Compounds and Human Health
A comprehensive review on the chemistry, diversity, and health effects of forest volatile organic compounds (VOCs) indicates that inhaling certain VOCs like limonene and pinene has antioxidant and anti-inflammatory effects. This suggests the potential therapeutic applications of naturally occurring compounds in promoting human health and well-being (Antonelli et al., 2020).
Herbicide Persistence in Soils
This study provides insights into the persistence of various herbicides in soils, highlighting the importance of understanding chemical stability and environmental impact for agricultural chemicals. It suggests areas for research into degradation pathways and environmental safety of new compounds (Crafts & Drever, 1960).
Polymers from Renewable Resources
Research into the use of 1,4:3,6-dianhydrohexitols in polymers reviews their application in creating materials with high glass transition temperatures and good thermomechanical resistance. This highlights the potential of incorporating structurally unique compounds into renewable material sources for industrial applications (Fenouillot et al., 2010).
作用機序
Target of Action
The primary targets of 1,4,7-Eudesmanetriol are Pseudomonas stutzeri and the acetylcholinesterase enzyme . Pseudomonas stutzeri is a bacterium, and acetylcholinesterase is an enzyme that plays a key role in neural signal transmission.
Mode of Action
1,4,7-Eudesmanetriol inhibits the growth of Pseudomonas stutzeri and shows remarkable activities against the acetylcholinesterase enzyme
Biochemical Pathways
The biochemical pathways affected by 1,4,7-Eudesmanetriol are related to the life cycle of Pseudomonas stutzeri and the function of the acetylcholinesterase enzyme . By inhibiting these targets, 1,4,7-Eudesmanetriol can disrupt bacterial growth and neural signal transmission.
Pharmacokinetics
Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone suggests that it may have good bioavailability
Result of Action
The inhibition of Pseudomonas stutzeri growth and acetylcholinesterase activity by 1,4,7-Eudesmanetriol can lead to antibacterial effects and potential impacts on neural function . The exact molecular and cellular effects depend on the concentration of 1,4,7-Eudesmanetriol and the specific biological context.
特性
IUPAC Name |
(4R,4aR,6S,8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,4a,5,7,8-hexahydro-1H-naphthalene-1,4,6-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-10(2)15(18)8-7-13(3)11(9-15)14(4,17)6-5-12(13)16/h10-12,16-18H,5-9H2,1-4H3/t11-,12?,13-,14-,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQODNRPUJAVLV-ZWBVZUSMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC2(C(CCC(C2C1)(C)O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(CC[C@@]2([C@@H](C1)[C@](CCC2O)(C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


